K-13 (Ace inhib)

Description

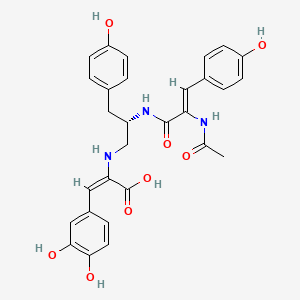

K-13 is a non-competitive angiotensin-converting enzyme (ACE) inhibitor originally isolated from Micromonospora halophytica subsp. exilisia. It features a unique macrocyclic structure composed of three tyrosine residues cross-linked via an ether bond between the oxygen of Tyr-3 and C6 of Tyr-1 . This structural complexity distinguishes it from conventional ACE inhibitors like captopril or lisinopril, which are linear peptides or small-molecule analogs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

108890-90-0 |

|---|---|

Molecular Formula |

C29H29N3O8 |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

(E)-2-[[(2S)-2-[[(Z)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C29H29N3O8/c1-17(33)31-24(13-19-4-9-23(35)10-5-19)28(38)32-21(12-18-2-7-22(34)8-3-18)16-30-25(29(39)40)14-20-6-11-26(36)27(37)15-20/h2-11,13-15,21,30,34-37H,12,16H2,1H3,(H,31,33)(H,32,38)(H,39,40)/b24-13-,25-14+/t21-/m0/s1 |

InChI Key |

HYTQWQKWYAFIQQ-BHXOFZDCSA-N |

SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)CNC(=CC3=CC(=C(C=C3)O)O)C(=O)O |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)N[C@@H](CC2=CC=C(C=C2)O)CN/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)O |

Canonical SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)CNC(=CC3=CC(=C(C=C3)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

K-13 (Ace inhib); K-13; K 13; K13; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

OF-4949

- Structure : OF-4949 shares a tripeptide backbone with K-13 but replaces the central tyrosine with asparagine and lacks the N-terminal acetyl group .

- Activity: Unlike K-13, OF-4949 inhibits aminopeptidase B rather than ACE, highlighting the role of tyrosine residues in ACE specificity .

- Selectivity: No ACE inhibition observed, suggesting structural modifications critically alter target affinity .

Pseudosporamide

- Structure : Contains a Tyr-Pro-Trp sequence with a carbon-carbon bond between C6 of tyrosine and C9 of tryptophan, deviating from K-13’s ether linkage .

Captopril

- Structure : A linear sulfhydryl-containing tripeptide analog.

- Activity: Competitive ACE inhibitor (IC₅₀ = 23 nM), contrasting with K-13’s non-competitive mechanism .

- Clinical Use : Widely used for hypertension, whereas K-13 remains experimental due to synthetic complexity .

Pharmacological and Biochemical Comparison

Table 1: Key Parameters of K-13 and Analogous Compounds

| Compound | Target | IC₅₀/Kᵢ | Mechanism | Selectivity |

|---|---|---|---|---|

| K-13 | ACE | ~10 nM (Kᵢ) | Non-competitive | High for ACE |

| OF-4949 | Aminopeptidase B | Not reported | Competitive | No ACE inhibition |

| Pseudosporamide | Cytotoxicity | Weak activity | N/A | No enzymatic inhibition |

| Captopril | ACE | 23 nM (IC₅₀) | Competitive | Broad-spectrum ACE |

Key Findings:

Structural Determinants :

- The Tyr-Tyr-Tyr sequence and ether bond in K-13 are critical for ACE inhibition, as substitution (e.g., OF-4949) or bond alteration (e.g., pseudosporamide) abolishes activity .

- Macrocyclic rigidity enhances binding affinity compared to linear inhibitors like captopril .

Synthetic Challenges :

- K-13’s total synthesis requires advanced strategies for macrocyclization and stereochemical control, unlike simpler analogs .

Therapeutic Potential: K-13’s non-competitive inhibition may reduce side effects (e.g., cough) associated with competitive ACE inhibitors, but clinical data are lacking .

Preparation Methods

Column Chromatography

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via semi-preparative or preparative HPLC with detection at UV wavelengths specific to K-13’s chromophores. Fractions exhibiting ACE inhibition are pooled, lyophilized, and subjected to structural analysis.

Comparative Analysis with Synthetic ACE Inhibitors

Unlike synthetic ACE inhibitors (e.g., lisinopril), which are derived via peptide mimetic synthesis, K-13’s microbial origin offers advantages in structural complexity and scalability. However, challenges in yield optimization and genetic engineering of Micromonospora strains limit industrial production.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.